molecular formula C20H16N2OS B2439237 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865544-03-2

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No. B2439237
M. Wt: 332.42
InChI Key: KKNGJHCGBDEJIZ-QZQOTICOSA-N
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Description

“(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide” is a synthetic compound. It’s a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound has drawn the attention of the scientific community due to its potential applications in different fields, including medicinal chemistry and material science.

Scientific Research Applications

Organic Synthesis and Chemistry

  • N-(1,3-Thiazol-5(4H)-ylidene)amines Synthesis : The study by Pekcan and Heimgartner (1988) outlines the formation of N-(1,3-thiazol-5(4H)-ylidene)amines, which are derivatives of thiazole, through 1,3-Dipolar Cycloaddition of Azides and 1,3-Thiazol-5(4H)-thiones. This process might be relevant for the synthesis of compounds similar to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide (Pekcan & Heimgartner, 1988).

  • Synthesis of Thiazole Derivatives : Denisenko et al. (2011) conducted research on acylation of various thiazol-ylidene-acetonitriles, which is relevant to understanding the synthetic pathways for compounds like (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide (Denisenko et al., 2011).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition by Thiazole Derivatives : Saraswat and Yadav (2020) explored the application of thiazole derivatives as corrosion inhibitors for mild steel, highlighting the potential of similar compounds in materials science and corrosion prevention (Saraswat & Yadav, 2020).

Biological Applications and Antimicrobial Activity

  • Antimicrobial Activity of Thiazole Derivatives : Abdelhamid et al. (2008) synthesized compounds with thiazole rings, demonstrating significant inhibitory activity against bacteria, suggesting potential biomedical applications for similar thiazole-based compounds (Abdelhamid et al., 2008).

  • Anticandidal and Cytotoxic Agents : Turan-Zitouni et al. (2014) synthesized thiazole-pyrimidine derivatives with notable anticandidal activity, indicating the potential of thiazole derivatives in developing new anticandidal agents (Turan-Zitouni et al., 2014).

properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-7-5-12-17-18(13)22(2)20(24-17)21-19(23)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNGJHCGBDEJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC4=CC=CC=C43)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

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